(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a cyclohexene moiety
Mechanism of Action
Cyclohex-3-ene-1-carboxylic acid
This is a component of the compound. It’s a seven-membered cyclic molecule that includes a carboxylic acid group .
1H-1,2,3-Triazole
This is another component of the compound. Triazoles are a class of five-membered ring structures that contain three nitrogen atoms and two carbon atoms . They are known to have various biological activities, including antibacterial, antifungal, and anticancer effects . The nitrogen atoms in the triazole ring can actively contribute to binding to the active site of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. Finally, the cyclohexene moiety is introduced through a series of addition and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohexyl)methanone: Similar structure but with a saturated cyclohexane ring.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a cyclohexene moiety.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopentyl)methanone: Features a cyclopentane ring instead of a cyclohexene ring.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone lies in its combination of structural elements, which may confer distinct chemical and biological properties. The presence of both a triazole and an azetidine ring, along with a cyclohexene moiety, provides a versatile scaffold for further functionalization and exploration in various research applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-2,6-7,10-11H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRIYOJKMQKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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